molecular formula C7H8BrNO2 B053160 4-Bromopyridine-2,6-dimethanol CAS No. 120491-88-5

4-Bromopyridine-2,6-dimethanol

Cat. No. B053160
M. Wt: 218.05 g/mol
InChI Key: YKHIIERVIUJUBD-UHFFFAOYSA-N
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Patent
US06191273B1

Procedure details

The title compound was synthesized via modification of Acta Chem. Scand. B42, 373, 1988. A mixture of NaBH4 (6.8 g, 180 mmol), diethyl 4-bromopyridine-2,6-dicarboxylate (12.1 g, 40 mmol) in absolute EtOH (500 mL) was heated under reflux for 18 h. The solvent was removed in vacuo and the residue was treated with hot saturated aqueous NaHCO3. The mixture was extracted with EtOAc, the combined organic phase was dried (Na2SO4) and evaporated. The dried material was recrystallized from EtOAc to give 7.3 g (83%) of the title compound as white crystals.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[C:8]([C:10](OCC)=[O:11])[N:7]=[C:6]([C:15](OCC)=[O:16])[CH:5]=1>CCO>[Br:3][C:4]1[CH:9]=[C:8]([CH2:10][OH:11])[N:7]=[C:6]([CH2:15][OH:16])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
12.1 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized via modification of Acta Chem
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with hot saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The dried material was recrystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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